[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
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Overview
Description
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an ethyl and methyl-substituted phenyl group, an amino group, and an oxoethyl ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2-ethyl-6-methylaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the ethyl chloroacetate, resulting in the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [4-methylphenyl)amino]acetate
- 2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethanesulfonic acid
- Acetochlor ESA sodium salt
Uniqueness
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-17-7-5-6-15(3)20(17)21-18(22)13-24-19(23)12-16-10-8-14(2)9-11-16/h5-11H,4,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNSUKHJEKDFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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